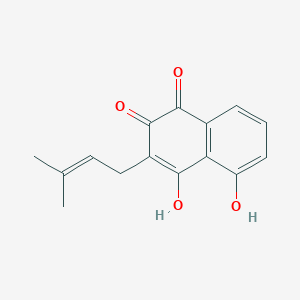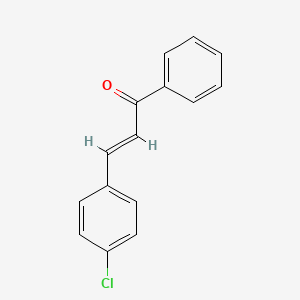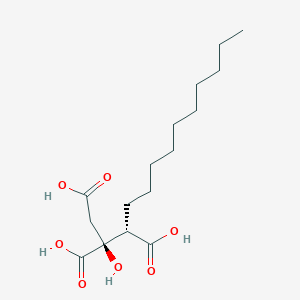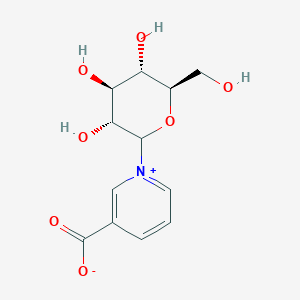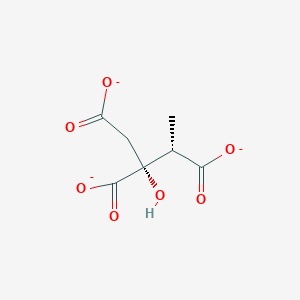
(2R,3S)-2-methylcitrate(3-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3S)-2-methylcitrate(3-) is a 2-methylcitrate(3-). It is a conjugate base of a (2R,3S)-2-methylcitric acid.
Applications De Recherche Scientifique
1. Role in the Methylcitrate Cycle
(2R,3S)-2-Methylcitrate plays a crucial role in the methylcitrate cycle, a pathway in bacteria and fungi for the oxidation of propanoate to pyruvate. Research has successfully achieved stereocontrolled synthesis of (2R,3S)-2-methylisocitrate, a central intermediate in this cycle, starting from lactic acid (Darley et al., 2003).
2. Stereoisomeric Configurations in Microbial Enzymes
Studies on methylcitric acid produced by si-citrate synthase and methylcitrate synthase in Candida lipolitica indicate that (2R,3S)-2-methylcitrate is produced by the methylcitrate synthase enzyme, highlighting the stereospecificity of this microbial enzyme (Rooyen et al., 1994).
3. Metabolic Pathways in Escherichia coli
Research on E. coli has shown that the oxidation of propionate to pyruvate involves the isomerization of (2S,3S)-methylcitrate to (2R,3S)-2-methylisocitrate, requiring enzymes like methylcitrate dehydratase and aconitase (Brock et al., 2002).
4. Stereoselective Synthesis and Catalysis
Studies have explored the stereoselective synthesis and catalysis of molecules related to (2R,3S)-2-methylcitrate, providing insights into the stereochemical dynamics of the compounds (Tai et al., 1979).
5. Biosynthesis and Isomer Analysis
Research has been conducted to understand the biosynthesis of methylcitrate, including the formation of its diastereoisomers, which has implications for metabolic diseases like propionic acidaemia (Weidman & Drysdale, 1979).
6. Methylcitric Acid Cycle in Bacillus subtilis
The methylcitric acid cycle in Bacillus subtilis strain 168 has been characterized, demonstrating the role of (2R,3S)-2-methylcitrate in this pathway and its potential implications for microbial metabolism (Reddick et al., 2017).
7. Microbial Production and Therapeutic Potential
(2R,3S)-isocitric acid, closely related to (2R,3S)-2-methylcitrate, has been explored for its microbial synthesis and potential therapeutic applications, suggesting similar possibilities for (2R,3S)-2-methylcitrate (Kamzolova & Morgunov, 2019).
8. Characterization in Medical Diagnostics
Characterization of methylcitrate, including (2R,3S)-2-methylcitrate, has been instrumental in medical diagnostics, particularly for conditions like propionic acidaemia and methylmalonic aciduria (Krawczyk & Martyniuk, 2007).
Propriétés
Nom du produit |
(2R,3S)-2-methylcitrate(3-) |
|---|---|
Formule moléculaire |
C7H7O7-3 |
Poids moléculaire |
203.13 g/mol |
Nom IUPAC |
(2R,3S)-2-hydroxybutane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C7H10O7/c1-3(5(10)11)7(14,6(12)13)2-4(8)9/h3,14H,2H2,1H3,(H,8,9)(H,10,11)(H,12,13)/p-3/t3-,7-/m1/s1 |
Clé InChI |
YNOXCRMFGMSKIJ-WVBDSBKLSA-K |
SMILES isomérique |
C[C@H](C(=O)[O-])[C@](CC(=O)[O-])(C(=O)[O-])O |
SMILES |
CC(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O |
SMILES canonique |
CC(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



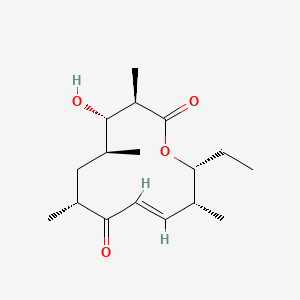
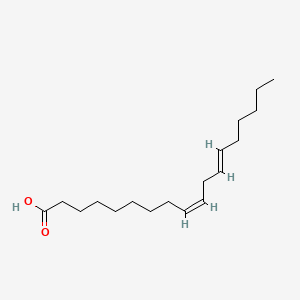
![1-[(4R,6S,7S,11R,14S)-5-Acetyl-14-hydroxy-7,11-dimethyl-5-azapentacyclo[8.8.0.02,7.04,6.011,16]octadec-16-en-6-yl]ethanone](/img/structure/B1237689.png)
![N-(4-bromo-3-methylphenyl)-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1237690.png)
![2,5-dimethoxy-N-[[2-(4-methoxyphenyl)-4-thiazolyl]methyl]benzenesulfonamide](/img/structure/B1237692.png)
![4-[(4-Bromo-3-hydroxy-5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-naphthalene-2-carbonyl)-amino]-2-fluoro-benzoic acid](/img/structure/B1237693.png)



